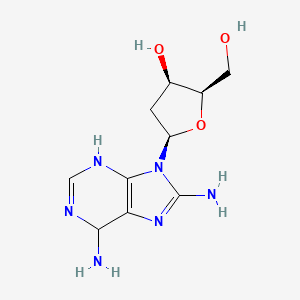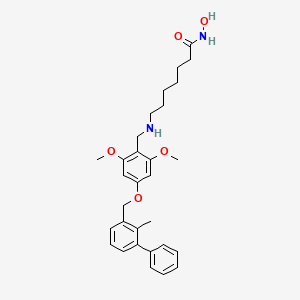![molecular formula C13H19NO4 B12410547 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 is a deuterated analog of a compound commonly used in pharmaceutical research. The deuterium atoms replace hydrogen atoms, which can help in tracing the compound in metabolic studies. This compound is often used as a reference standard in analytical chemistry due to its stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 typically involves multiple steps. One common method starts with the preparation of the intermediate 4-hydroxybenzoic acid, which is then reacted with 2-(isopropylamino)propan-1-ol under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical methods like HPLC and GC.
Biology: Employed in metabolic studies to trace the compound’s pathway in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of beta-blockers like bisoprolol.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard
Mecanismo De Acción
The mechanism of action of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound can decrease the force and rate of heart contractions, making it useful in treating conditions like hypertension and arrhythmias. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Esmolol: A short-acting beta-blocker with similar beta-adrenergic blocking properties.
Atenolol: Another beta-blocker used for treating cardiovascular diseases.
Metoprolol: A selective beta-1 blocker used in the treatment of hypertension and angina.
Uniqueness
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 is unique due to its deuterated nature, which makes it particularly useful in tracing studies and as a stable reference standard. Its specific interactions with beta-adrenergic receptors also make it valuable in pharmacological research .
Propiedades
Fórmula molecular |
C13H19NO4 |
|---|---|
Peso molecular |
260.34 g/mol |
Nombre IUPAC |
4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]benzoic acid |
InChI |
InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)/i1D3,2D3,9D |
Clave InChI |
WONQRVASZHJNFS-SCENNGIESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(=O)O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



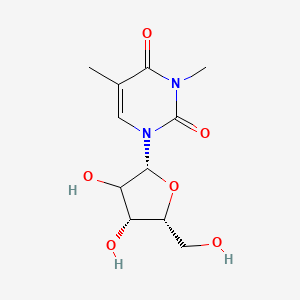
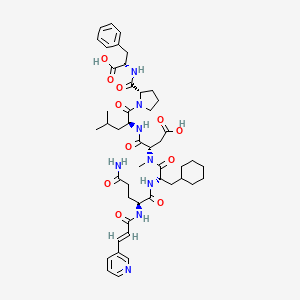


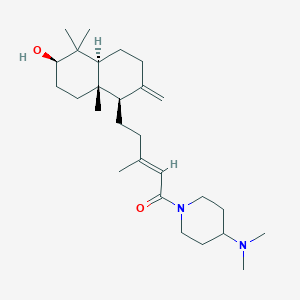
![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)
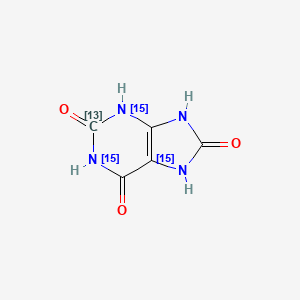

![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)
